1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
1-methyl-3-(3-pyridin-4-yloxypyrrolidine-1-carbonyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-18-9-2-3-14(15(18)20)16(21)19-10-6-13(11-19)22-12-4-7-17-8-5-12/h2-5,7-9,13H,6,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUSGMPLADQCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Reactions
The 3-(pyridin-4-yloxy)pyrrolidine moiety is typically synthesized via nucleophilic displacement. For example, 3-hydroxypyrrolidine reacts with pyridin-4-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to yield the substituted pyrrolidine. Alternatively, halogenated pyrrolidines (e.g., 3-bromopyrrolidine) undergo SN2 reactions with pyridin-4-ol in the presence of a base like potassium carbonate.
- Dissolve 3-bromopyrrolidine (1.0 equiv) and pyridin-4-ol (1.2 equiv) in DMF.
- Add K₂CO₃ (2.0 equiv) and heat at 80°C for 12 h.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane) to isolate 3-(pyridin-4-yloxy)pyrrolidine (Yield: 68–75%).
Enzymatic Resolution for Enantiopure Intermediates
For chiral pyrrolidine derivatives, enzymatic resolution using lipases or esterases enables access to enantiomerically pure intermediates. For instance, racemic 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylates are hydrolyzed selectively by Candida antarctica lipase B to yield (R)- or (S)-enantiomers.
- Enzyme: Pseudomonas fluorescens esterase (100 mg/mmol substrate).
- Conversion: 49.9% after 45 h.
- Enantiomeric excess (ee): >99% for (R)-isomer.
Functionalization of the Pyridin-2-one Core
Methylation at N1
The 1-methylpyridin-2(1H)-one core is prepared via N-methylation of pyridin-2-one using methyl iodide or dimethyl sulfate under basic conditions.
- Suspend pyridin-2-one (1.0 equiv) in THF.
- Add NaH (1.2 equiv) and CH₃I (1.5 equiv).
- Stir at 25°C for 6 h.
- Isolate 1-methylpyridin-2(1H)-one by filtration (Yield: 85–92%).
Coupling Strategies for Final Assembly
Amide Bond Formation
The most common method involves coupling 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylic acid with 3-amino-1-methylpyridin-2(1H)-one using EDCl/HOBt.
- Reagents: EDCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.0 equiv).
- Solvent: DMF, 25°C, 12 h.
- Yield: 78–82%.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed reactions enable direct coupling of prefunctionalized fragments. For example, Suzuki-Miyaura coupling links boronic ester-modified pyrrolidine to halogenated pyridin-2-one.
- React 3-(pyridin-4-yloxy)pyrrolidine-1-boronic ester (1.0 equiv) with 3-bromo-1-methylpyridin-2(1H)-one (1.0 equiv).
- Catalyst: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 equiv).
- Solvent: Dioxane/H₂O (4:1), 80°C, 24 h.
- Yield: 65–70%.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Recent patents highlight flow chemistry for large-scale production. Key advantages include:
- Reduced reaction times (2–4 h vs. 12–24 h batch).
- Improved safety profile for exothermic steps.
- Throughput: 1 kg/day using a microreactor (T = 100°C, P = 10 bar).
- Purity: >99% by HPLC.
Green Chemistry Approaches
Solvent-free mechanochemical grinding and microwave-assisted reactions enhance sustainability:
- Mechanochemical Protocol: Mix 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylic acid and 3-amino-1-methylpyridin-2(1H)-one with K₂CO₃ in a ball mill (30 min, Yield: 88%).
- Microwave Method: 150°C, 20 min, DMF, Yield: 81%.
Analytical Characterization Data
Spectroscopic Profiles
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J = 5.6 Hz, 2H, pyridine-H), 7.75 (d, J = 7.2 Hz, 1H, pyridinone-H), 6.89 (d, J = 5.6 Hz, 2H, pyridine-H), 4.45 (m, 1H, pyrrolidine-H), 3.90–3.45 (m, 4H, pyrrolidine-H), 3.30 (s, 3H, N-CH₃), 2.20–1.95 (m, 2H, pyrrolidine-H).
- HRMS (ESI): m/z calcd for C₁₇H₁₈N₃O₃ [M+H]⁺: 336.1348; found: 336.1345.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Molecular Formula
- C : 16
- H : 23
- N : 3
- O : 4
Structural Characteristics
The compound features:
- A pyrrolidine ring that enhances its structural complexity.
- A pyridin-4-yloxy group that contributes to its reactivity and potential biological activity.
- A pyridin-2(1H)-one moiety that may influence its pharmacological properties.
Chemistry
1-Methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one serves as a valuable building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules : Acts as an intermediate in the preparation of various heterocyclic compounds.
- Coordination Chemistry : Functions as a ligand in coordination complexes, potentially influencing the stability and reactivity of metal ions.
Biology
Research into the biological activities of this compound has revealed promising results:
- Antimicrobial Activity : Studies indicate potential efficacy against various bacterial strains, suggesting its application in developing new antibiotics.
- Anticancer Properties : Investigations have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent.
Medicine
The compound is being explored for therapeutic applications:
- Drug Development : Ongoing research aims to evaluate its efficacy and safety profiles for treating diseases such as cancer and infections.
- Mechanism of Action Studies : Understanding how this compound interacts with biological targets can lead to novel therapeutic strategies.
Industry
In materials science, the compound is being investigated for:
- Polymer Development : Its unique chemical properties make it suitable for creating advanced materials with specific functionalities.
- Nanomaterials : Potential applications in nanotechnology due to its ability to form stable complexes with nanoparticles.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [source] demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
Case Study 2: Anticancer Efficacy
In vitro experiments published in [source] evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it induced apoptosis in HeLa cells, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Pyridin-2(1H)-One Derivatives
Structural and Functional Differences
The following table highlights key structural variations and their implications for physicochemical properties and biological activity:
Key Findings
Substituent Effects on Target Selectivity :
- The piperazine-1-carbonyl group in derivatives enhances solubility and eIF4A3 selectivity due to piperazine’s polarity and hydrogen-bonding capacity . In contrast, the pyrrolidine-1-carbonyl group in the target compound may reduce solubility but improve membrane permeability due to its lipophilic nature.
- Aryl/heteroaryl substituents (e.g., benzimidazole in , furopyridine in ) confer target specificity. For example, benzimidazole derivatives inhibit IGF-1R via interactions with the kinase domain’s hydrophobic pocket .
ADMET Optimization :
- Piperazine derivatives (e.g., 1o, 1q) exhibit superior metabolic stability and reduced P-gp efflux compared to earlier analogs, attributed to the piperazine moiety’s resistance to oxidative metabolism .
- Compounds with halogenated or electron-withdrawing groups (e.g., trifluoromethoxy in ) often show prolonged half-lives but may increase toxicity risks.
Biological Efficacy: eIF4A3 inhibitors (e.g., 1o, 1q) demonstrate dose-dependent antitumor efficacy (T/C ≤ 54%) without significant body weight loss in vivo . Anti-allodynic pyridinones (e.g., 73, 74) reduce mechanical pain in rodent models via PKCγ inhibition, highlighting the scaffold’s versatility .
Biological Activity
1-Methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C19H19N3O2
- Molecular Weight: 321.37 g/mol
Research indicates that this compound may interact with various biological targets, primarily through modulation of neurotransmitter systems and enzyme inhibition. It is hypothesized to affect serotonin receptors, which are crucial in regulating mood and anxiety.
Antidepressant Properties
A study evaluated derivatives of pyrrolidine compounds, including 1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one, for their binding affinity to the 5-HT_1A receptor, a known target for antidepressant drugs. Results showed that modifications in the pyridine ring significantly enhanced receptor binding, suggesting potential antidepressant effects .
Antimicrobial Activity
The compound's antimicrobial properties were assessed against various bacterial strains. It exhibited moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 128 to 256 μg/mL . This suggests its potential as a lead compound for developing new antimicrobial agents.
Study on Antidepressant Activity
In a controlled study involving animal models, the compound demonstrated significant reduction in depressive-like behaviors when administered at doses of 10 mg/kg. The results indicated a similar efficacy to established antidepressants, supporting further investigation into its therapeutic potential .
Inhibition of Enzymatic Activity
Another study focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The findings revealed that it significantly inhibited cyclooxygenase (COX) enzymes, with IC50 values indicating potent anti-inflammatory properties .
Data Tables
Q & A
Q. Key analytical techniques :
- NMR spectroscopy (1H, 13C, and 2D-COSY) to confirm regiochemistry and substituent positions .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (using SHELX software for refinement) to resolve stereochemical ambiguities .
How can researchers optimize the synthetic yield of this compound while minimizing side products?
Advanced
Strategies :
- Catalyst optimization : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to enhance pyridine ring attachment efficiency .
- Temperature control : Maintain ≤ 60°C during amide bond formation to prevent racemization .
- Purification : Employ reverse-phase HPLC or silica gel chromatography to isolate the target compound from byproducts (e.g., unreacted pyrrolidine intermediates) .
Q. Example data :
| Step | Yield Improvement | Method |
|---|---|---|
| Coupling | 75% → 89% | Pd(PPh₃)₄, 0.5 mol% |
| Purification | 68% recovery | Gradient HPLC (ACN/H₂O) |
What biological targets are associated with this compound, and what assays are used to evaluate its activity?
Basic
Primary targets :
- Dipeptidyl peptidase-4 (DPP-4) : Inhibition measured via fluorogenic substrate assays (e.g., Gly-Pro-AMC hydrolysis) .
- Inflammatory cytokines : TNF-α and IL-6 suppression in LPS-stimulated macrophages (ELISA) .
Q. Secondary targets :
- Oxidative stress markers : SOD and GPx activity in neuronal cell lines (spectrophotometric assays) .
How can researchers resolve discrepancies in reported IC₅₀ values across studies for DPP-4 inhibition?
Advanced
Factors causing variability :
- Enzyme source : Recombinant human vs. rat DPP-4 may differ in catalytic activity.
- Assay conditions : Buffer pH (optimal: 7.4) and substrate concentration (10 μM Gly-Pro-AMC recommended) .
Q. Methodological solutions :
Standardize protocols : Use commercial DPP-4 (e.g., Sigma-Aldrich) and pre-incubate the compound (30 min, 37°C).
Dose-response curves : Include positive controls (e.g., sitagliptin) to normalize inter-lab variability.
Purity validation : Ensure ≥95% compound purity via HPLC before testing .
What computational methods are recommended to model the interaction between this compound and DPP-4?
Advanced
Workflow :
Molecular docking : Use AutoDock Vina to predict binding poses within the DPP-4 active site (PDB: 4A5S).
Molecular dynamics (MD) : Run 100-ns simulations (GROMACS) to assess stability of the ligand-enzyme complex .
Free energy calculations : Apply MM-PBSA to estimate binding affinity (ΔG).
Q. Key findings :
- The pyridin-4-yloxy group forms hydrogen bonds with Tyr547 and Glu206 residues .
- Methyl substitution on the pyridinone enhances hydrophobic interactions with Val656 .
What are the solubility challenges associated with this compound, and how do they impact in vitro studies?
Basic
Challenges :
- Low aqueous solubility (logP ~2.8) limits bioavailability in cell-based assays .
Q. Solutions :
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin complexes.
- Salt formation : Synthesize hydrochloride or mesylate salts to improve solubility .
How to design a study to assess the neuroprotective effects observed in animal models?
Advanced
Experimental design :
Model : Middle cerebral artery occlusion (MCAO) in rats to mimic ischemic stroke.
Dosing : Intraperitoneal administration (10–50 mg/kg) at 0, 2, and 6 hours post-occlusion.
Endpoints :
- Biomarkers : Measure BDNF and Nrf2 levels (Western blot).
- Functional recovery : Modified Neurological Severity Score (mNSS) .
Q. Controls :
- Sham-operated animals.
- Positive control (e.g., edaravone).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
